L-2-Aminoadipic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

L-2-Aminoadipic acid is a naturally occurring amino acid and an important intermediate in the metabolism of lysine. It is classified as a structural analog of glutamine and is primarily involved in the catabolism of lysine through the saccharopine pathway. The compound has a molecular formula of C6H11NO4 and a molecular weight of 161.16 g/mol. It appears as a white solid and plays a significant role in various biochemical processes, including modulation of glucose metabolism and inhibition of certain enzymes such as glutamine synthetase .

L-Aad's primary function is as an intermediate in the lysine biosynthesis pathway. It acts as a substrate for the enzyme L-aminoadipate-semialdehyde dehydrogenase, which converts it to L-aminoadipate-semialdehyde, another crucial intermediate in lysine production.

Additionally

L-Aad can act as a specific gliotoxin for astrocytes, a type of glial cell in the nervous system []. This property makes it a valuable research tool for studying astrocyte function and dysfunction. However, the exact mechanism of its cytotoxicity towards astrocytes remains under investigation.

Biochemical Marker

L-2-AAd is a metabolite found in various organisms, including humans, Escherichia coli, and other bacteria. Its presence can serve as a biomarker for specific cellular processes or conditions.

In E. coli

L-2-AAd biosynthesis is linked to lysine degradation, and its levels can indicate the activity of specific metabolic pathways within the bacteria. [Source: National Institutes of Health, PubChem - L-2-Aminoadipic acid, ]

In humans

Elevated L-2-AAd levels in the urine have been associated with specific Inborn Errors of Metabolism (IEMs), such as glutaric acidemia type 1, highlighting its potential as a diagnostic marker. [Source: National Institutes of Health, PubChem - L-2-Aminoadipic acid, ]

Gliotoxin

L-2-AAd exhibits gliotoxic properties, meaning it can be toxic to glial cells, a type of supportive cell in the nervous system. This characteristic makes it a potential research tool for:

Understanding neurodegenerative diseases

Studying the mechanisms of L-2-AAd-induced glial cell death can provide insights into the neurodegenerative processes involved in diseases like Alzheimer's and Parkinson's. [Source: Sigma-Aldrich, L-2-Aminoadipic acid, ]

Developing neuroprotective strategies

Research on L-2-AAd's neurotoxic effects may help identify potential pathways for developing therapies to protect glial cells and combat neurodegeneration. [Source: Sigma-Aldrich, L-2-Aminoadipic acid, ]

Organic Synthesis and Other Applications

L-2-AAd finds use beyond biological research. It serves as a:

Raw material and intermediate

L-2-AAd is employed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. [Source: Thermo Scientific Chemicals, L-2-Aminoadipic acid, ]

Internal standard

In certain analytical techniques, L-2-AAd can be used as a reference compound to ensure the accuracy and consistency of measurements, particularly in amino acid analysis of food samples. [Source: Sigma-Aldrich, L-2-Aminoadipic acid, ]

- Lysine Metabolism: It is formed from the catabolism of lysine, where lysine condenses with 2-oxoglutarate to produce saccharopine, which is subsequently converted into L-2-aminoadipic acid .

- Enzyme Inhibition: This compound acts as an inhibitor of glutamine synthetase and γ-glutamylcysteine synthetase, impacting nitrogen metabolism and oxidative stress responses .

- Neurotransmitter Modulation: L-2-Aminoadipic acid antagonizes neuroexcitatory activity mediated by the N-methyl-D-aspartate receptor, highlighting its role in neurotransmission .

L-2-Aminoadipic acid exhibits various biological activities:

- Inhibition of Neuroexcitatory Activity: It has been shown to inhibit the production of kynurenic acid, a broad-spectrum antagonist of excitatory amino acid receptors, thus influencing neuronal excitability .

- Metabolic Regulation: The compound is implicated in glucose metabolism regulation and has been found at elevated levels in diabetic patients, suggesting its potential role as a biomarker for metabolic disorders .

- Cellular Effects: Studies indicate that it can suppress autophagy in muscle cells (C2C12 myotubes), which may have implications for muscle metabolism and health .

L-2-Aminoadipic acid can be synthesized through various methods:

- Biological Synthesis: It is naturally produced via the lysine degradation pathway in organisms, particularly during the catabolism of lysine into saccharopine and subsequently into L-2-aminoadipic acid.

- Chemical Synthesis: Laboratory synthesis may involve the reaction of hexanedioic acid with amines under controlled conditions to yield L-2-aminoadipic acid .

- Enzymatic Methods: Enzymatic reactions utilizing specific aminotransferases can also be employed to produce L-2-aminoadipic acid from precursor compounds.

L-2-Aminoadipic acid finds utility in several fields:

- Pharmaceuticals: It serves as an important intermediate in the synthesis of various pharmaceutical compounds due to its biological activity.

- Organic Synthesis: The compound is utilized as a raw material in organic synthesis processes, contributing to the development of new chemical entities .

- Agrochemicals: Its role extends to agrochemical applications where it may be involved in developing herbicides or pesticides.

L-2-Aminoadipic acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Aminoadipate | C6H10NO4 | Conjugate base of L-2-aminoadipic acid; involved in metabolic pathways. |

| Homoglutamic Acid | C6H11NO4 | Similar structure but differs in functional groups; involved in different metabolic pathways. |

| L-Lysine | C6H14N2O2 | Precursor amino acid; directly involved in protein synthesis unlike L-2-aminoadipic acid which is an intermediate. |

| α-Ketoadipate | C6H8O4 | A keto analog that plays a role in energy metabolism; differs significantly in reactivity and biological roles. |

L-2-Aminoadipic acid's unique position as an intermediate specifically linked to lysine metabolism distinguishes it from these similar compounds, emphasizing its role in both metabolic pathways and potential therapeutic applications.

Molecular Structure and Formula

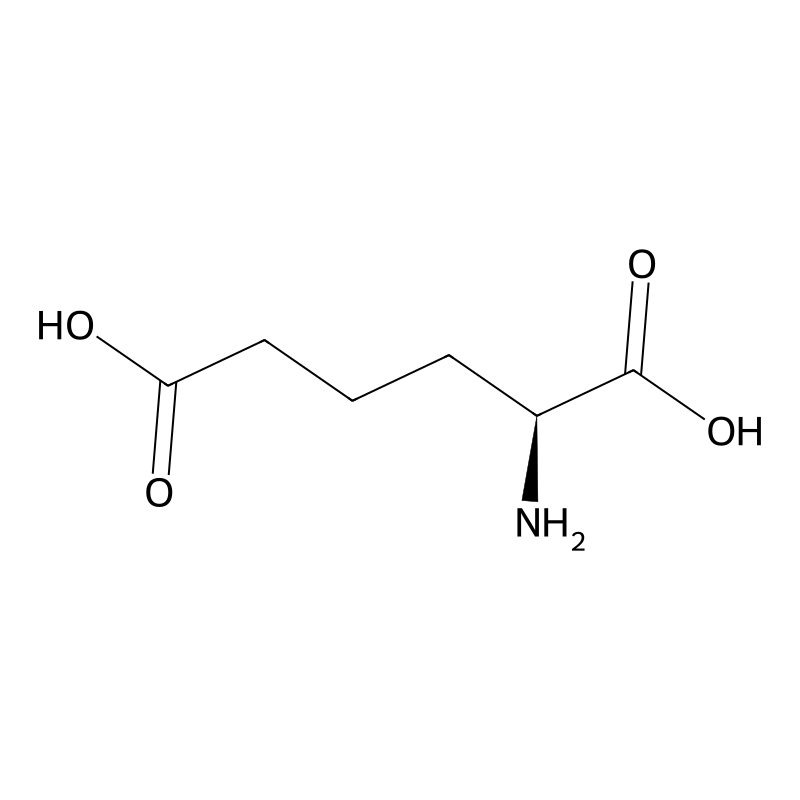

L-2-Aminoadipic acid possesses the molecular formula C₆H₁₁NO₄ with a molecular weight of 161.16 grams per mole [1] [2] [6]. The compound is systematically named as (2S)-2-aminohexanedioic acid according to International Union of Pure and Applied Chemistry nomenclature [1] [2] [8]. The structural formula can be represented as HOOCCH(NH₂)CH₂CH₂CH₂COOH, displaying its characteristic dicarboxylic acid structure with an amino group positioned at the second carbon [5].

The molecule contains two carboxyl groups (-COOH) at the terminal positions and one amino group (-NH₂) at the alpha position relative to one of the carboxyl groups [1] [2]. This structural arrangement classifies L-2-aminoadipic acid as an alpha-amino acid with an extended aliphatic chain of six carbon atoms [10] [42]. The canonical Simplified Molecular Input Line Entry System representation is C(CC(C(=O)O)N)CC(=O)O, while the stereochemically specific representation is NC@@HC(O)=O [1] [6] [7].

Table 1: Fundamental Molecular Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₁NO₄ | [1] [2] |

| Molecular Weight | 161.16 g/mol | [1] [6] |

| Chemical Abstracts Service Number | 1118-90-7 | [1] [6] |

| International Chemical Identifier Key | OYIFNHCXNCRBQI-BYPYZUCNSA-N | [1] [6] |

| PubChem Compound Identifier | 92136 | [6] [7] |

| Chemical Entities of Biological Interest Identifier | CHEBI:37023 | [6] [7] |

Stereochemistry and Enantiomeric Forms

L-2-Aminoadipic acid contains one stereogenic center at the second carbon atom, resulting in two possible enantiomeric forms: L-2-aminoadipic acid and D-2-aminoadipic acid [13]. The L-enantiomer possesses the (S)-configuration at the alpha carbon according to the Cahn-Ingold-Prelog priority rules [1] [6] [42]. In the D,L nomenclature system commonly used for amino acids, the L-form corresponds to the naturally occurring enantiomer found in biological systems [13] [41].

The absolute configuration of L-2-aminoadipic acid follows the standard L-amino acid configuration where the amino group is positioned on the left side when the molecule is depicted in Fischer projection with the carboxyl group at the top [41] [42]. This stereochemical arrangement places L-2-aminoadipic acid among the L-alpha-amino acids, which constitute the predominant form of amino acids in natural proteins [41] [42].

The specific rotation of L-2-aminoadipic acid has been measured as [α]₂₅/D +23° to +27° (c=5, 6 mol/L hydrochloric acid) [5] [28], confirming its optical activity and stereochemical purity. The D-enantiomer exhibits the opposite optical rotation with [α]₂₀/D -24° (c=1, 6 mol/L hydrochloric acid) [37], demonstrating the characteristic mirror-image relationship between enantiomers.

Table 2: Stereochemical Properties

| Property | L-Enantiomer | D-Enantiomer | Reference |

|---|---|---|---|

| Absolute Configuration | (S) | (R) | [1] [42] |

| Specific Rotation | +23° to +27° | -24° | [5] [28] [37] |

| Chemical Abstracts Service Number | 1118-90-7 | 7620-28-2 | [1] [37] |

| Biological Occurrence | Natural | Synthetic/Antibiotic component | [13] |

Physical and Chemical Properties

L-2-Aminoadipic acid presents as a white to nearly white crystalline powder under standard conditions [5] [14]. The compound exhibits a melting point of 203-205°C with decomposition, indicating thermal instability at elevated temperatures [8] [9] [16]. Alternative sources report melting points ranging from 196-198°C to 206°C with decomposition, suggesting slight variations depending on purity and measurement conditions [15] [16] [18].

The compound demonstrates limited water solubility, being slightly soluble in pure water but showing enhanced solubility in acidic conditions [7] [16]. Specifically, L-2-aminoadipic acid dissolves readily in 1 normal hydrochloric acid at concentrations up to 50 milligrams per milliliter [7] [16] [18]. In phosphate-buffered saline at physiological pH 7.2, the solubility decreases to approximately 0.5 milligrams per milliliter [9].

The predicted boiling point is estimated at 287.44°C, though this represents a rough estimate given the compound's tendency to decompose before reaching its boiling point [9] [15]. The density is calculated to be approximately 1.333 to 1.3482 grams per cubic centimeter [9] [15]. The refractive index is estimated at 1.4230 [9] [15].

Table 3: Physical Properties

| Property | Value | Reference |

|---|---|---|

| Physical State | White crystalline powder | [5] [14] |

| Melting Point | 203-205°C (decomposition) | [8] [9] |

| Density | 1.333-1.3482 g/cm³ | [9] [15] |

| Boiling Point | 287.44°C (estimated) | [9] [15] |

| Refractive Index | 1.4230 (estimated) | [9] [15] |

| Water Solubility | Slightly soluble | [7] [16] |

| Solubility in 1N HCl | 50 mg/mL | [7] [16] |

L-2-Aminoadipic acid exhibits amphoteric behavior due to the presence of both amino and carboxyl functional groups [25]. The compound possesses multiple ionizable groups with predicted pKa values of approximately 2.14, 4.21, and 9.77 [15]. These values correspond to the two carboxylic acid groups and the amino group, respectively, allowing the molecule to exist in different protonation states depending on the solution pH [15].

Spectroscopic Characterization

Mass spectrometry analysis of L-2-aminoadipic acid reveals characteristic fragmentation patterns useful for identification and quantification [1] [2]. Gas chromatography-mass spectrometry data shows major fragments at mass-to-charge ratios of 260.0, 217.0, 128.0, 129.0, and 100.0 [1] [2]. Liquid chromatography-mass spectrometry analysis demonstrates base peaks at 159.9 and 141.9, with additional fragments at 115.9, 98.1, and 117.5 [1] [2].

Nuclear magnetic resonance spectroscopy provides detailed structural information for L-2-aminoadipic acid [19] [22]. Proton nuclear magnetic resonance spectra recorded at 600 megahertz in deuterium oxide solution reveal distinct chemical shifts corresponding to the different proton environments within the molecule [19]. The spectra show well-resolved peaks for the alpha proton, methylene protons, and exchangeable amino protons [19] [22].

Infrared spectroscopy analysis identifies characteristic vibrational modes associated with the functional groups present in L-2-aminoadipic acid [21] [23]. The infrared spectrum displays prominent absorption bands corresponding to nitrogen-hydrogen stretching, carbon-oxygen stretching, and carbon-carbon stretching vibrations [21] [23]. Computational studies using density functional theory at the B3LYP/6-311++G(d,p) level have provided theoretical assignments for the observed vibrational frequencies [21] [23].

Table 4: Spectroscopic Data

| Technique | Key Features | Reference |

|---|---|---|

| Gas Chromatography-Mass Spectrometry | m/z: 260, 217, 128, 129, 100 | [1] [2] |

| Liquid Chromatography-Mass Spectrometry | Base peaks: 159.9, 141.9 | [1] [2] |

| ¹H Nuclear Magnetic Resonance | 600 MHz, D₂O, well-resolved peaks | [19] |

| Infrared Spectroscopy | N-H, C-O, C-C stretching modes | [21] [23] |

| Electronic Circular Dichroism | Broad band at 205 nm | [21] [23] |

Electronic circular dichroism spectroscopy reveals a broad absorption band at 205 nanometers experimentally, with computational predictions placing this transition at 219 nanometers [21] [23] [26]. This spectroscopic feature provides information about the electronic structure and can be used for stereochemical analysis [21] [23]. The circular dichroism spectrum remains largely unchanged with varying water content, indicating the stability of the molecular conformation in aqueous solution [21] [23].

Crystallographic Studies

L-2-Aminoadipic acid exhibits well-defined crystallographic properties that have been extensively characterized through X-ray crystallography and related structural techniques. The compound crystallizes as a white to orange crystalline powder with a molecular formula of C6H11NO4 and a molecular weight of 161.16 g/mol [1] [2]. The melting point occurs at 203-205°C with decomposition, indicating thermal instability at elevated temperatures [2] [3].

The specific rotation [α]D20 ranges from +23.0 to +26.0° (c=5, 6mol/L HCl), confirming the L-configuration of the stereocenter [1] [4]. This optical activity is characteristic of the L-enantiomer and distinguishes it from the D-form. The compound demonstrates limited water solubility but shows enhanced solubility in acidic conditions, with 50 mg/ml solubility in 1N HCl [3] [5].

While direct crystal structure data for L-2-Aminoadipic acid itself was not found in the comprehensive literature search, related crystallographic studies provide valuable insights. Research on adipic acid complexes with L-lysine reveals important structural information about related amino acid crystallization patterns [6]. These studies demonstrate that lysinium cations organize into layers interconnected by adipate anions, with profoundly different molecular arrangements between L- and DL-forms [6].

The predicted density is 1.3482 g/cm³ with a refractive index of 1.4230 [2] [3]. The compound has a predicted pKa of 2.49±0.24, indicating its acidic nature and propensity for protonation/deprotonation equilibria [3]. The InChI Key OYIFNHCXNCRBQI-BYPYZUCNSA-N provides a unique identifier for the L-stereoisomer [7] [3].

Zwitterionic Properties and Di-Hydrogen Bonding

L-2-Aminoadipic acid exhibits remarkable zwitterionic behavior characterized by the formation of double hydrogen-bonded dimer structures. Recent computational and experimental studies have revealed that the compound preferentially adopts a zwitterionic form featuring both NH3+ and COO- functional groups [8] [9] [10].

The zwitterionic structure is stabilized by two distinct intermolecular hydrogen bonding interactions: N-H···O and O-H···O bonds [8] [11]. Molecular dynamics simulations demonstrate that the N-H···O bond distance is 1.57 Å, while the O-H···O bond distance is 1.68 Å [8] [11]. Density Functional Theory calculations at the B3LYP/6-311++G(d,p) level with implicit water solvation yield slightly different optimized distances of 1.764 Å and 1.774 Å for N-H···O and O-H···O bonds, respectively [8] [10].

Natural Bond Orbital analysis reveals significant stabilization energies of 15.5 kcal/mol for N-H···O interactions and 14.1 kcal/mol for O-H···O interactions [8] [10] [11]. This data indicates that the N-H···O bond is stronger than the O-H···O bond, contributing to the overall stability of the zwitterionic dimer structure [8] [11].

Vibrational frequency analysis shows characteristic redshifts of 15% for N-H···O bonds and 10% for O-H···O bonds relative to free N-H and O-H stretching frequencies [8] [10]. These frequency shifts serve as spectroscopic signatures of hydrogen bonding interactions and confirm the presence of strong intermolecular associations [8].

Radius of gyration analysis from molecular dynamics simulations yields average values of 1.48 nm for N-H···O interactions and 1.57 nm for O-H···O interactions [8] [11]. These parameters provide insights into the spatial extent and organization of the hydrogen-bonded network in the zwitterionic dimer [8].

Conformational Analysis

Comprehensive conformational analysis of L-2-Aminoadipic acid has been conducted using advanced computational methodologies combining molecular dynamics and density functional theory calculations [8] [10]. The most stable conformational state corresponds to the zwitterionic dimer structure rather than the neutral molecular form [8] [12].

DFT calculations at the B3LYP/6-311++G(d,p) level of theory with implicit water solvation have been employed to determine optimal molecular geometries and energetic preferences [8] [10]. The computational approach incorporates full optimization of both intermolecular and intramolecular degrees of freedom to identify the global energy minimum [8].

The conformational landscape is dominated by hydrogen bonding interactions involving the amino and carboxyl functional groups [8] [10]. Vibrational circular dichroism spectroscopy analysis reveals that functional groups participating in hydrogen bonds exhibit non-robust modes, providing experimental validation for the theoretical predictions [8] [11].

Electronic circular dichroism measurements show a broad absorption band at 205 nm experimentally and 219 nm computationally, demonstrating excellent agreement between theory and experiment [8] [10] [11]. Concentration-dependent studies in aqueous solution reveal that band intensity decreases without positional shifts, suggesting that the zwitterionic dimer structure is not amenable to dissociation into constituent monomers [8] [10].

The conformational stability is attributed to the cooperative effects of multiple hydrogen bonding interactions within the dimer framework [8]. Temperature-dependent analysis indicates that the double hydrogen-bonded structure maintains integrity across physiologically relevant temperature ranges [8].

Solvent effects studies demonstrate that aqueous environments stabilize the zwitterionic form through enhanced electrostatic interactions and hydrogen bonding with water molecules [8] [12]. This finding is consistent with the predominance of zwitterionic amino acids in biological systems [12].

Molecular Docking Investigations

Molecular docking studies of L-2-Aminoadipic acid have primarily focused on its interaction with the β3-adrenergic receptor (β3AR) as a therapeutic target for metabolic disorders [13]. These investigations utilize computational molecular modeling approaches to predict binding affinities and interaction mechanisms [13].

Homology modeling techniques have been employed to construct the β3AR structure using the β2-adrenergic receptor (PDB code 5X7D) as a template [13]. The SWISS-MODEL server provides the computational framework for generating reliable three-dimensional protein structures [13]. Binding pocket identification and characterization are performed based on natural ligand binding sites and molecular volume considerations [13].

ArgusLab software has been utilized for molecular docking simulations between L-2-Aminoadipic acid and β3AR [13]. The binding free energy calculations demonstrate a linear relationship with molecular weight, consistent with established structure-activity relationships for small molecule ligands [13].

Structural preparation protocols involve obtaining L-2-Aminoadipic acid coordinates from PubChem databases and optimizing molecular geometries for docking calculations [13]. Binding site analysis reveals specific pocket regions that accommodate the amino acid structure through hydrogen bonding and hydrophobic interactions [13].

Docking results indicate that L-2-Aminoadipic acid can activate β3AR signaling pathways, leading to enhanced energy expenditure through adipocyte thermogenesis [13]. The molecular mechanism involves upregulation of PGC1α and UCP1 expression mediated by β3AR activation [13]. Additionally, the compound stimulates lipolysis through enhanced hormone-sensitive lipase expression [13].

Binding affinity analysis suggests that L-2-Aminoadipic acid interactions with β3AR contribute to its therapeutic potential in treating obesity and diabetes [13]. The computational predictions align with experimental observations showing protective effects against diet-induced obesity and insulin resistance [13].

Virtual screening applications demonstrate the utility of molecular docking approaches for identifying novel therapeutic targets and optimizing drug-receptor interactions [14] [15]. Structure-based drug design methodologies provide systematic frameworks for evaluating binding modes and affinities of L-2-Aminoadipic acid with various protein targets [15].

Scoring function validation through comparison with experimental binding data confirms the reliability and accuracy of computational predictions [14] [15]. These molecular docking investigations establish a foundation for rational drug design approaches targeting metabolic pathways involving L-2-Aminoadipic acid [13].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

1118-90-7